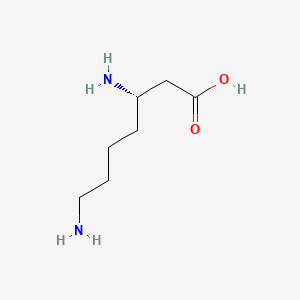

(3S)-3,7-diaminoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,7-diaminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDINCOFOROBQW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375816 | |

| Record name | (3S)-3,7-diaminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13184-41-3 | |

| Record name | (3S)-3,7-diaminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Biosynthetic Pathways of 3s 3,7 Diaminoheptanoic Acid

Elucidation of Precursor Molecules and Initial Enzymatic Transformations

The biogenesis of the β-lysine moiety begins with the common proteinogenic amino acid, L-lysine. nih.gov The central transformation is an intramolecular rearrangement where the α-amino group at the C-2 position of L-lysine is transferred to the C-3 position, yielding β-lysine.

This critical first step is catalyzed by the enzyme Lysine (B10760008) 2,3-aminomutase (LAM) . This enzyme initiates the pathway by reconfiguring the fundamental structure of the lysine precursor to create the β-amino acid scaffold that is later incorporated into the final antibiotic structure. The reaction involves the breaking of the C2-N bond and the formation of a new C3-N bond, a chemically challenging transformation that requires a complex enzymatic mechanism. nih.gov

Stereospecificity and Chemoenzymatic Steps in β-Lysine Formation

The formation of β-lysine is a highly controlled process, ensuring the correct stereochemistry required for the biological activity of the final natural product. The key enzyme, Lysine 2,3-aminomutase, dictates this specificity.

The core reaction is not a de novo amination but rather an intramolecular migration of an existing amino group. The mechanism of Lysine 2,3-aminomutase involves a radical-based rearrangement. This process is initiated by the formation of a 5'-deoxyadenosyl radical from S-adenosylmethionine (SAM), a common strategy in radical SAM enzymes. nih.gov

The radical abstracts a hydrogen atom from the substrate, initiating a rearrangement cascade that is facilitated by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. This multi-step process ensures the stereospecific transfer of the amino group from the α-carbon to the β-carbon, resulting specifically in the (3S) configuration of β-lysine. nih.gov

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for Lysine 2,3-aminomutase and a vast number of other enzymes involved in amino acid metabolism. nih.govresearchgate.net

In the context of β-lysine synthesis, PLP performs several critical functions:

Substrate Binding: PLP forms a covalent bond with the α-amino group of the L-lysine substrate, creating an external aldimine, also known as a Schiff base. This anchors the substrate within the enzyme's active site.

Stabilization of Intermediates: The conjugated π-system of the PLP molecule acts as an "electron sink." This property is crucial for stabilizing the highly reactive carbanionic and radical intermediates that are generated during the amino group rearrangement. researchgate.net

Facilitating Reaction Chemistry: By forming the Schiff base, PLP weakens the bonds around the α-carbon of the substrate, making it easier for the subsequent enzymatic steps, including hydrogen abstraction and radical rearrangement, to occur.

The precise orientation of the PLP-substrate complex within the enzyme's active site ensures that the reaction proceeds with high stereospecificity, yielding the correct (3S)-β-lysine isomer. nih.gov

Genetic Determinants and Gene Cluster Organization for Tuberactinomycin (B576502) Production

The enzymes required for the biosynthesis of complex natural products like the tuberactinomycins (which contain β-lysine) are encoded by genes organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.org The BGCs for viomycin (B1663724) and capreomycin (B601254) have been identified and sequenced, providing a genetic blueprint for the production of these antibiotics.

The viomycin BGC from Streptomyces sp. ATCC 11861 spans approximately 36.3 kb and contains 20 open reading frames (ORFs). nih.govnih.gov Similarly, the capreomycin BGC from Saccharothrix mutabilis subsp. capreolus consists of 33 ORFs, 19 of which are proposed to be directly involved in antibiotic production. frontiersin.orgnih.gov

Within these clusters, specific genes are responsible for the synthesis of the non-proteinogenic amino acid precursors. The gene vioP in the viomycin cluster, for example, is predicted to be involved in the synthesis of specialized amino acid building blocks. frontiersin.org The entire pathway operates through a non-ribosomal peptide synthetase (NRPS) mechanism, where large, multi-domain enzymes (encoded by genes like vioA, vioI, vioF, and vioG) assemble the peptide backbone from both standard and modified amino acids, including β-lysine. nih.govfrontiersin.org

Table 1: Key Components of Tuberactinomycin Biosynthetic Gene Clusters

| Component | Function | Associated Antibiotic | Reference |

|---|---|---|---|

| NRPS Machinery (e.g., VioA, VioF, VioG, VioI) | Assembles the cyclic pentapeptide core from amino acid precursors. | Viomycin | frontiersin.org |

| Precursor Synthesis Enzymes (e.g., VioP) | Catalyze the formation of non-proteinogenic amino acids like β-lysine. | Viomycin | frontiersin.org |

| Tailoring Enzymes (e.g., VioL, VioQ) | Modify the peptide core through hydroxylation, carbamoylation, etc. | Viomycin | frontiersin.org |

| Resistance Genes (e.g., vph, cph, cac) | Protect the producing organism from its own antibiotic. | Viomycin, Capreomycin | frontiersin.org |

Microbial and Cellular Systems Exhibiting β-Lysine Biosynthesis

The production of tuberactinomycin antibiotics, and therefore the biosynthesis of β-lysine, is characteristic of specific genera of soil-dwelling bacteria, primarily from the order Actinomycetales.

Key microbial producers include:

Streptomyces sp. ATCC 11861 : The original producer of viomycin. nih.gov

Saccharothrix mutabilis subsp. capreolus (formerly Streptomyces capreolus): The known producer of capreomycin. nih.gov

Streptomyces puniceus : Another identified producer of viomycin. frontiersin.org

These microorganisms possess the complete and functional biosynthetic gene clusters necessary to synthesize the complex peptide structure, including the enzymatic machinery for generating the required β-lysine precursor from L-lysine. The production of these antibiotics is a feature of their secondary metabolism, often triggered by specific environmental cues or growth conditions.

Metabolic Integration and Downstream Transformations of 3s 3,7 Diaminoheptanoic Acid

Role as a Metabolic Intermediate in Complex Natural Product Pathways

There is currently no scientific literature available to suggest that (3S)-3,7-diaminoheptanoic acid serves as a metabolic intermediate in the biosynthesis of complex natural products.

Incorporation into Guanidine-Containing Natural Products

Comprehensive searches of biosynthetic pathways for known guanidine-containing natural products have not identified this compound as a precursor or building block. The biosynthesis of prominent guanidine (B92328) compounds typically involves arginine or other more common amino acid derivatives.

Subsequent Enzymatic Modifications and Derivatizations within Biosynthetic Routes

As there is no evidence of its incorporation into natural product backbones, there is consequently no information regarding subsequent enzymatic modifications or derivatizations of this compound within these pathways.

Interactions with Broader Amino Acid and Nitrogen Metabolic Networks

The potential interactions of this compound with the broader networks of amino acid and nitrogen metabolism are currently uncharacterized. It is not recognized as a standard intermediate in central nitrogen metabolism, and its role, if any, in transamination, deamination, or as a nitrogen donor or acceptor has not been described.

Enzymology and Structural Biology of 3s 3,7 Diaminoheptanoic Acid Interacting Enzymes

Characterization of Enzymes Catalyzing (3S)-3,7-diaminoheptanoic Acid Synthesis or Transformation

Enzymes that catalyze the interconversion of amino acids through the migration of an amino group are known as aminomutases. Lysine (B10760008) 2,3-aminomutase (LAM) is a key enzyme in this class, responsible for converting L-α-lysine to L-β-lysine, the lower homolog of this compound. wikipedia.orgresearchgate.net

Kinetic studies of aminomutases reveal important details about their efficiency and substrate preferences. Lysine 2,3-aminomutase (LAM) has been characterized from several bacterial sources, with notable differences in their catalytic rates. The enzyme from Clostridium subterminale is highly active, whereas the homolog from Escherichia coli (encoded by the yjeK gene) is significantly slower, suggesting it may not be its primary physiological function. nih.gov The E. coli enzyme shows a turnover number (kcat) of approximately 4.8 to 5.0 min⁻¹ and a Michaelis constant (Km) for (S)-α-lysine of 5 mM. nih.gov This enzyme is stereospecific, acting on (S)-α-lysine but not (R)-α-lysine or (S)-ornithine. nih.gov While direct kinetic data for an enzyme utilizing this compound as a substrate is not available, the parameters for LAM provide a benchmark for the expected catalytic efficiency.

Table 1: Steady-State Kinetic Parameters for Lysine 2,3-Aminomutase (LAM)

| Enzyme Source | Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (mM⁻¹ min⁻¹) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | (S)-α-Lysine | 5 | 4.8 | 1 | nih.gov |

| Clostridium subterminale | (S)-α-Lysine | ~5 | ~5000 | ~1000 | nih.gov |

The catalytic mechanisms of aminomutases are complex and depend on a variety of essential cofactors. wikipedia.org Lysine 2,3-aminomutase is a radical SAM enzyme that requires S-adenosyl-L-methionine (SAM), pyridoxal-5'-phosphate (PLP), and a [4Fe-4S] iron-sulfur cluster for its activity. wikipedia.orgpnas.org Zinc is also a required metal cofactor for maintaining the protein's dimeric structure. wikipedia.org

The catalytic cycle proceeds via a radical mechanism:

Radical Generation : The [4Fe-4S] cluster donates an electron to SAM, causing its reductive cleavage into methionine and a highly reactive 5'-deoxyadenosyl radical. wikipedia.orgnih.gov

Hydrogen Abstraction : The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C3 position of the lysine substrate, which is bound to PLP as an external aldimine. pnas.org

Amino Group Migration : This generates a substrate radical that rearranges, involving the migration of the amino group from C2 to C3. wikipedia.orgpnas.org

In contrast, other aminomutases like lysine 5,6-aminomutase utilize adenosylcobalamin (coenzyme B12) instead of SAM to generate the necessary radical species, though they also depend on PLP. mdpi.comresearchgate.net

Table 2: Cofactor Requirements for Related Aminomutases

| Enzyme | Primary Radical Source | Other Key Cofactors | Reference |

|---|---|---|---|

| Lysine 2,3-Aminomutase (LAM) | S-Adenosyl-L-methionine (SAM) / [4Fe-4S] | Pyridoxal-5'-phosphate (PLP), Zn²⁺ | wikipedia.orgpnas.org |

| Lysine 5,6-Aminomutase (5,6-LAM) | Adenosylcobalamin (Coenzyme B12) | Pyridoxal-5'-phosphate (PLP) | mdpi.comresearchgate.net |

| Ornithine 4,5-Aminomutase (4,5-OAM) | Adenosylcobalamin (Coenzyme B12) | Pyridoxal-5'-phosphate (PLP) | mdpi.com |

Structural Elucidation of this compound-Binding Proteins and Enzyme-Substrate Complexes

The three-dimensional structure of lysine 2,3-aminomutase from Clostridium subterminale has been solved, providing a detailed view of its active site and cofactor arrangement. pnas.org The enzyme crystallizes as a homotetramer, with each subunit adopting a fold that creates a central channel housing the three cofactors: PLP, SAM, and the [4Fe-4S] cluster. wikipedia.orgpnas.org This structure serves as the primary model for understanding how enzymes could bind and catalyze reactions on this compound.

In the crystal structure of LAM, the active site is a channel that encloses the cofactors and the substrate. pnas.org The substrate, L-α-lysine, forms an external aldimine with the PLP cofactor. pnas.org This complex is held in a precise orientation by several key interactions:

The ε-amino group of lysine forms hydrogen bonds with the side chains of two aspartate residues, Asp-330 and Asp-293. pnas.org

The carboxylate group of lysine interacts with a conserved arginine residue, Arg-134. pnas.org

These interactions position the 3-pro-R hydrogen of the lysine side chain in close proximity to the C5' of the adenosyl moiety of SAM, facilitating the initial hydrogen abstraction step of the radical mechanism. pnas.org The architecture of related enzymes, such as those with an ATP-grasp fold or a (β/α)8-barrel structure, further informs the principles of amino acid binding and recognition. nih.govacs.org

Enzymes that catalyze complex rearrangements often undergo significant conformational changes during their catalytic cycle. Related enzymes like lysine 5,6-aminomutase and ornithine 4,5-aminomutase require a large-scale domain movement to transition between a catalytically inactive "open" form and a catalytically active "closed" form. mdpi.com This movement brings the radical-generating cofactor (adenosylcobalamin) close to the substrate-PLP complex, initiating the reaction. mdpi.com

Furthermore, the kinetic behavior of some related enzymes is governed by allosteric regulation. For instance, L-lysine-α-oxidase from Trichoderma viride exhibits allosteric behavior that is strongly dependent on pH and substrate concentration, consistent with the Monod-Wyman-Changeux model for allostery. mdpi.com This suggests that two different conformational states of the enzyme exist, which have different affinities for the substrate. Such dynamic and regulatory mechanisms are likely to be relevant for any enzyme that acts on this compound.

Strategies for Protein Engineering and Directed Evolution of this compound Related Enzymes

Protein engineering and directed evolution are powerful tools for improving the properties of natural enzymes and creating novel biocatalysts. nih.gov For enzymes related to this compound, these strategies could be employed to enhance catalytic activity, improve stability, or alter substrate specificity to favor the production or transformation of this specific compound. nih.gov

Common engineering strategies include:

Improving Catalytic Activity : Random mutagenesis followed by screening can identify variants with enhanced turnover rates for rate-limiting enzymes in a biosynthetic pathway. nih.gov

Enhancing Stability : Introducing mutations can increase an enzyme's thermostability or tolerance to different pH conditions, which is beneficial for industrial applications. nih.gov

Altering Substrate Specificity : Modifying the amino acid residues within the active site can change an enzyme's preference for certain substrates. For example, the active site of an aminomutase could be engineered to better accommodate the longer side chain of this compound compared to lysine.

An interesting application of a related compound is the use of 2,7-diaminoheptanoic acid, a lysine analog, as an unnatural amino acid to probe the catalytic mechanism of F1-ATPase. acs.org This demonstrates how synthetic analogs can be powerful tools in the study and engineering of enzyme function.

Chemical Synthesis and Synthetic Biology Approaches to 3s 3,7 Diaminoheptanoic Acid

Stereoselective Total Synthesis Methodologies of (3S)-3,7-diaminoheptanoic Acid

The total synthesis of this compound presents a significant challenge due to the presence of a stereocenter at the C3 position. nih.govebi.ac.uk Consequently, various stereoselective strategies have been devised to achieve high enantiomeric purity. These methods often involve intricate multi-step sequences to construct the carbon backbone and introduce the two amino groups with the correct spatial orientation. rsc.orgchemrxiv.org

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters during the synthesis of chiral molecules. uclm.es In the context of this compound, catalytic asymmetric reactions can be employed to create the crucial C-C bonds that form the heptanoic acid backbone, while simultaneously setting the desired stereochemistry at the C3 position. nih.govsioc-journal.cn

One potential strategy involves the asymmetric conjugate addition of a nitrogen-containing nucleophile to a suitable α,β-unsaturated ester. Chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium) complexed with chiral ligands, can facilitate this transformation with high enantioselectivity. uclm.es For instance, the use of a chiral catalyst could direct the addition of a protected amine equivalent to an acceptor like hept-2-enoate, leading to the desired (S)-configuration at the β-carbon.

Another approach could utilize asymmetric hydrogenation of a β-enamino ester. uclm.es In this method, a prochiral β-enamino ester is reduced in the presence of a chiral catalyst, such as a Ru-BINAP complex, to furnish the β-amino ester with high enantiomeric excess. uclm.es Subsequent functional group manipulations would then be required to introduce the second amino group at the C7 position.

The development of organocatalysis has also provided new avenues for asymmetric synthesis. nih.gov Chiral organic molecules can act as catalysts to promote stereoselective reactions. For example, a chiral phosphoric acid could catalyze the Mannich reaction between an appropriate aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal (B89532) to construct the β-amino acid core with controlled stereochemistry. nih.govsioc-journal.cn

Chiral Auxiliary and Chiral Pool Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to achieve high levels of stereocontrol. york.ac.uk For the synthesis of this compound, a chiral auxiliary can be appended to a precursor molecule to guide the formation of the stereocenter at C3.

A common approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.org An N-acyloxazolidinone, derived from a readily available chiral amino alcohol, can undergo diastereoselective alkylation or conjugate addition reactions. For instance, the enolate of an N-acyl oxazolidinone can be reacted with an electrophile containing the C4-C7 portion of the target molecule. The steric hindrance imposed by the auxiliary directs the electrophile to a specific face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral carboxylic acid derivative. wikipedia.org

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. tcichemicals.com For the synthesis of this compound, a potential starting material could be a derivative of L-aspartic acid or L-glutamic acid. The inherent chirality of these amino acids can be used to establish the stereocenter at the C3 position of the target molecule through a series of chemical transformations. This approach leverages the pre-existing stereochemistry of the starting material, avoiding the need for an asymmetric induction step.

| Strategy | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.org | High diastereoselectivity, auxiliary can often be recovered and reused. wikipedia.orgyork.ac.uk |

| Chiral Pool | Utilizes readily available, enantiomerically pure natural products as starting materials. tcichemicals.com | The stereochemistry of the target molecule is derived from the starting material. |

Strategic Protecting Group Chemistry in Diamino Acid Synthesis

The synthesis of a diamino acid like this compound necessitates a carefully planned protecting group strategy. researchgate.net Protecting groups are used to temporarily mask reactive functional groups, such as amines and carboxylic acids, to prevent them from undergoing unwanted reactions during the synthetic sequence. organic-chemistry.orgpressbooks.pub

Given the presence of two amino groups and one carboxylic acid, orthogonal protecting groups are often employed. organic-chemistry.org This means that each protecting group can be removed under specific conditions without affecting the others. For example, one amino group could be protected as a tert-butyloxycarbonyl (Boc) group, which is labile to acid, while the other is protected as a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. The carboxylic acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester.

The choice of protecting groups is critical for the successful synthesis. A good protecting group should be easy to introduce in high yield, stable to the reaction conditions used in subsequent steps, and readily removable under mild conditions without affecting other parts of the molecule. researchgate.net

Chemoenzymatic Synthesis Protocols for this compound Production

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. d-nb.infoescholarship.org Enzymes, as biocatalysts, can offer high stereoselectivity and regioselectivity under mild reaction conditions, which can be particularly advantageous for the synthesis of complex chiral molecules like this compound. mdpi.com

One potential chemoenzymatic approach could involve the use of a lipase (B570770) for the kinetic resolution of a racemic mixture of a precursor to this compound. For example, a racemic ester of 3-amino-7-(protected-amino)heptanoic acid could be subjected to enzymatic hydrolysis. The lipase would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted (S)-enantiomer.

Another strategy could employ an aminotransferase to introduce the chiral amine at the C3 position. A suitable keto acid precursor could be subjected to a transamination reaction using a stereoselective aminotransferase, which would install the amino group with the desired (S)-configuration. The resulting chiral amino acid could then be further elaborated to complete the synthesis.

Biosynthetic Engineering and Pathway Reconstruction for Enhanced Production of this compound

The biosynthesis of non-proteinogenic amino acids like this compound can be achieved through the engineering of metabolic pathways in microbial hosts. rsc.org This approach, often referred to as synthetic biology, involves the design and construction of new biological parts, devices, and systems. researchgate.net

The biosynthesis of β-amino acids in nature often involves enzymes such as aminomutases, which catalyze the transfer of an amino group from the α- to the β-position of an amino acid. rsc.org For example, lysine (B10760008) 2,3-aminomutase is involved in the biosynthesis of β-lysine. By identifying and characterizing the genes responsible for the biosynthesis of similar β-amino acids, it may be possible to engineer a pathway for the production of this compound.

This would likely involve the heterologous expression of a set of genes encoding the necessary enzymes in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. The pathway might be constructed by combining enzymes from different organisms to create a novel synthetic route. For instance, an aminotransferase could be used to introduce the first amino group, followed by a series of enzymes to extend the carbon chain, and finally, another aminotransferase or a similar enzyme to add the second amino group.

Heterologous Expression Systems for Biosynthetic Pathways

Heterologous expression is the process of expressing a gene or a set of genes in a host organism that does not naturally have those genes. researchgate.net This is a fundamental technique in synthetic biology and is crucial for the production of this compound through engineered biosynthetic pathways. frontiersin.orgmdpi.com

The choice of the expression host is critical and depends on several factors, including the complexity of the enzymes to be expressed, the need for post-translational modifications, and the desired production scale. researchgate.netresearchgate.net Escherichia coli is a commonly used host due to its rapid growth, well-understood genetics, and the availability of a wide range of genetic tools. However, for enzymes that require complex folding or post-translational modifications, a eukaryotic host such as the yeast Pichia pastoris might be more suitable. mdpi.comnih.gov

The genes for the biosynthetic pathway are typically cloned into an expression vector, which is then introduced into the host organism. The expression of the genes is often controlled by an inducible promoter, which allows for the production of the desired enzymes to be turned on at a specific time during the fermentation process. mdpi.com Optimization of the expression levels of each enzyme in the pathway is often necessary to maximize the production of the target compound and minimize the accumulation of toxic intermediates.

| Host System | Advantages | Disadvantages |

| Escherichia coli | Rapid growth, well-characterized genetics, and a wide array of genetic tools. | May not be suitable for complex proteins requiring post-translational modifications. |

| Pichia pastoris | Capable of post-translational modifications, high-density cell growth, strong and tightly regulated promoters. mdpi.com | Slower growth compared to E. coli. |

Metabolic Pathway Optimization through Genetic Manipulation

The biosynthesis of this compound in commercially viable quantities necessitates a meticulously engineered microbial host. The optimization of its metabolic pathway is a multifaceted process that involves the strategic application of genetic manipulation techniques to enhance precursor availability, streamline the biosynthetic route, and minimize the formation of competing byproducts. This is often achieved in model organisms like Escherichia coli or Corynebacterium glutamicum, which are well-characterized and amenable to genetic engineering. dtu.dknih.gov

A putative biosynthetic pathway for this compound can be envisioned starting from central carbon metabolism, branching off from intermediates of the tricarboxylic acid (TCA) cycle or amino acid metabolism. A key precursor is L-lysine, which can undergo a series of enzymatic transformations, including those catalyzed by aminomutases, to yield the desired β-amino acid structure. rsc.orgresearchgate.net The optimization of such a pathway involves several key genetic manipulation strategies.

One of the primary goals of metabolic engineering is to channel metabolic flux towards the target molecule. nih.gov In the context of this compound synthesis, this involves the upregulation of genes encoding enzymes in the upstream pathways that produce key precursors. For instance, enhancing the expression of genes in the lysine biosynthesis pathway can increase the intracellular pool of this crucial starting material.

Furthermore, the core enzymatic steps for the conversion of a precursor like L-lysine to this compound are critical targets for optimization. This often involves the heterologous expression of genes encoding enzymes with the desired catalytic activity, which may originate from a diverse range of organisms. The selection and engineering of these enzymes are paramount for an efficient pathway. For example, a β-lysine 5,6-aminomutase could be a key enzyme in rearranging the amino group of lysine. rsc.org The expression of such enzymes can be fine-tuned using promoter engineering to achieve optimal catalytic activity without imposing an excessive metabolic burden on the host cell. illinois.edu

Another crucial aspect of metabolic pathway optimization is the elimination of competing pathways that divert precursors away from the desired product. This is typically achieved through gene knockouts. For example, genes encoding enzymes that catabolize L-lysine or other key intermediates would be prime candidates for deletion. The CRISPR-Cas9 system has emerged as a powerful tool for such precise and efficient genome editing in various microbial hosts. researchgate.netmdpi.com

The table below outlines potential genetic manipulation targets for optimizing the metabolic pathway for this compound production.

| Genetic Manipulation Target | Strategy | Rationale | Key Genes/Enzymes (Examples) |

| Precursor Supply | Overexpression | To increase the intracellular pool of L-lysine. | dapA, dapB, lysA (L-lysine biosynthesis) |

| Core Biosynthetic Pathway | Heterologous Expression & Promoter Engineering | To introduce and optimize the key enzymatic steps for the conversion of L-lysine to this compound. | β-lysine 5,6-aminomutase, aminotransferases, dehydrogenases |

| Competing Pathways | Gene Knockout | To prevent the degradation of L-lysine and other key intermediates, thereby maximizing carbon flux towards the product. | lysO (L-lysine catabolism) |

| Cofactor Regeneration | Overexpression | To ensure a sufficient supply of essential cofactors like NAD(P)H and ATP for the biosynthetic enzymes. | zwf (glucose-6-phosphate dehydrogenase for NADPH regeneration) |

The regeneration of cofactors such as NAD(P)H and ATP is also a critical consideration, as the enzymatic reactions in the biosynthetic pathway are often dependent on them. nih.gov Overexpression of enzymes in the pentose (B10789219) phosphate (B84403) pathway, for example, can increase the supply of NADPH. dtu.dk

Ultimately, the successful implementation of these genetic manipulation strategies can lead to a microbial strain capable of producing this compound at high titers and yields, making the biosynthetic route a viable alternative to chemical synthesis. The development of such a strain relies on a deep understanding of the host's metabolism and the careful application of modern synthetic biology tools. nih.govillinois.edu

Design and Research Applications of 3s 3,7 Diaminoheptanoic Acid Derivatives and Analogs

Synthesis of (3S)-3,7-diaminoheptanoic Acid-Based Mechanistic Probes

The synthesis of mechanistic probes derived from this compound is crucial for elucidating the function and mechanism of enzymes that interact with this scaffold, such as aminomutases and other lysine-utilizing enzymes. These probes are often designed to mimic the substrate and can incorporate reporter groups or reactive functionalities to trap and identify enzyme targets.

A common strategy for creating such probes involves modifying one or both of the amino groups or the carboxylic acid moiety. For instance, to probe the active site of a lysine (B10760008) acetyltransferase, an acetyl-lysine analog can be synthesized. nih.gov A similar approach can be applied to this compound, where the 3-amino or 7-amino group is acylated with various groups to study their impact on enzyme binding and catalysis. nih.gov

Activity-based probes (ABPs) represent another important class of mechanistic tools. These probes typically contain a reactive "warhead" that forms a covalent bond with a catalytically active residue in the enzyme's active site. For enzymes that process this compound, a diaryl phosphonate (B1237965) warhead could be incorporated, which is known to target serine proteases. frontiersin.org The synthesis of such a probe would involve coupling the phosphonate moiety to the this compound scaffold, potentially at the carboxylic acid terminus, while one of the amino groups could be modified with a reporter tag like an alkyne for subsequent "click" chemistry. frontiersin.orgplos.org

A general synthetic scheme for a this compound-based probe could involve the following steps:

Selective protection of one amino group and the carboxylic acid.

Modification of the unprotected amino group with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag).

Deprotection of the second amino group or the carboxylic acid.

Introduction of a reactive group or a specific recognition motif at the newly deprotected site.

These synthetic strategies allow for the creation of a diverse library of probes to investigate the biochemical roles of enzymes that recognize or metabolize this compound and its analogs.

Development of Bioconjugates and Labeled Analogs for Biological Tracing and Imaging

The development of bioconjugates and labeled analogs of this compound is essential for visualizing its uptake, distribution, and interaction with biological targets in vitro and in vivo. wikipedia.org Bioconjugation involves the stable covalent linkage of a biomolecule, such as this compound, to another molecule, which can be a fluorescent dye, a radioactive isotope, or a larger entity like a protein. wikipedia.org

The two primary amino groups of this compound provide convenient handles for chemical modification. nih.gov A variety of fluorescent dyes are commercially available with reactive functionalities that can be coupled to these amino groups. tcichemicals.comlubio.ch For example, succinimidyl esters of fluorescein (B123965) or rhodamine dyes can react with the amino groups to form stable amide bonds, resulting in fluorescently labeled this compound. tcichemicals.com

| Fluorescent Dye Class | Excitation Max (nm) | Emission Max (nm) | Reactive Group for Amine Labeling |

| Coumarins | ~340-380 | ~440-510 | N-Succinimidyl Ester |

| Fluoresceins (e.g., FAM) | ~494 | ~521 | N-Succinimidyl Ester, Isothiocyanate |

| Rhodamines (e.g., TRITC) | ~550 | ~575 | Isothiocyanate |

| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | N-Succinimidyl Ester |

This table presents a selection of common fluorescent dyes suitable for labeling amino groups.

The choice of fluorescent label depends on the specific application, considering factors like photostability, quantum yield, and spectral properties to avoid overlap with endogenous fluorescence. lubio.ch For in vivo imaging, near-infrared (NIR) dyes are often preferred due to deeper tissue penetration and lower autofluorescence.

Beyond fluorescent labeling, this compound can be incorporated into larger bioconjugates. For instance, it can be coupled to carrier proteins or nanoparticles to enhance its delivery to specific cells or tissues. wikipedia.org Furthermore, isotopic labeling, such as with ¹³C or ¹⁵N, can be used to create analogs for tracing metabolic pathways using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com

Exploration of this compound as a Scaffold for Peptidomimetics and Constrained Systems in Structural Studies

This compound is a valuable building block for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability against proteolytic degradation. acs.orgresearchgate.net The beta-amino acid nature of this compound introduces a different backbone geometry compared to natural alpha-amino acids, leading to unique conformational preferences in the resulting peptidomimetics. acs.org

The incorporation of this compound into peptide sequences can induce specific secondary structures, such as beta-turns or helices, which are often crucial for biological activity. acs.org These constrained systems are valuable tools for structural studies, helping to elucidate the bioactive conformation of a peptide ligand when bound to its receptor.

A significant advancement in understanding the structural role of this compound comes from the crystal structure of E. coli aminopeptidase (B13392206) N in complex with L-beta-homolysine, another name for this compound. portlandpress.com This structural data provides atomic-level insights into how the molecule binds to the active site of an enzyme, revealing key hydrogen bonding and hydrophobic interactions. This information is invaluable for designing more potent and selective inhibitors or peptidomimetics. portlandpress.com

| PDB ID | Macromolecule | Ligand | Resolution (Å) |

| 4XNA | E. coli Aminopeptidase N | This compound | 2.40 |

This table summarizes the crystallographic data for this compound in complex with a target protein. portlandpress.com

The ability to introduce conformational constraints makes this compound a useful component in the development of macrocyclic peptidomimetics. acs.org Cyclization can further enhance the stability and binding affinity of these compounds by reducing the entropic penalty upon binding to their target.

Investigation of Structure-Activity Relationships through this compound Modifications (focused on biochemical interactions)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as this compound, affect its biological activity. These studies guide the optimization of potency, selectivity, and pharmacokinetic properties. For this compound derivatives, SAR investigations typically focus on modifications of the two amino groups, the carboxylic acid, and the aliphatic backbone.

A study on de-novo designed β-lysine derivatives, which share the same core structure as this compound, revealed that subtle changes in the length of the aminoalkyl side chain can have profound effects on their biological activity in E. coli. nih.gov This highlights the sensitivity of the biological target, Elongation Factor P, to the precise positioning of the amino groups. nih.gov

Another SAR study on analogs of the antimicrobial peptide gramicidin (B1672133) S, where lysine residues were modified, demonstrated that the stereochemistry and position of the amino groups are critical for the peptide's ability to disrupt bacterial cell membranes while minimizing toxicity to animal cells. nih.gov These findings can be extrapolated to the design of this compound-containing peptidomimetics with selective antimicrobial activity.

The following table summarizes hypothetical SAR trends for this compound derivatives based on general principles and findings from related compounds:

| Modification Site | Modification Type | Potential Impact on Biochemical Interaction |

| 3-Amino Group | Acylation, Alkylation | Can modulate hydrogen bonding and electrostatic interactions in the active site. |

| 7-Amino Group | Acylation, Alkylation | May influence interactions with secondary binding pockets or solvent-exposed regions. |

| Carboxylic Acid | Esterification, Amidation | Affects charge and hydrogen bonding capacity, can be used to improve cell permeability. |

| Aliphatic Chain | Introduction of unsaturation or branching | Can alter the conformational flexibility and hydrophobic interactions with the target. |

These SAR studies, in conjunction with structural data, provide a rational basis for the design of novel this compound derivatives with tailored biological activities.

Advanced Analytical and Spectroscopic Methodologies for Studying 3s 3,7 Diaminoheptanoic Acid in Research

High-Resolution Chromatographic and Mass Spectrometric Techniques for Detection and Quantification in Complex Biological Matrices

Detecting and quantifying (3S)-3,7-diaminoheptanoic acid in complex biological matrices such as plasma, urine, or cell lysates presents a significant challenge due to the presence of numerous interfering compounds. nih.govchromatographyonline.com High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) has become the primary analytical tool for this purpose, offering high specificity, sensitivity, and throughput. nih.govchromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar and ionic molecules like amino acids from complex samples prior to mass spectrometric analysis. nih.gov This technique allows for the retention and separation of compounds that are poorly retained on traditional reversed-phase columns. For the analysis of this compound, a HILIC-based method would effectively separate it from other metabolites in a biological extract. nih.gov

Following chromatographic separation, mass spectrometry is used for detection and quantification. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules, generating protonated ([M+H]+) or deprotonated ([M-H]-) ions for analysis. nih.govmassbank.eu High-resolution mass analyzers, such as Quadrupole Time-of-Flight (Q-TOF), provide accurate mass measurements, which are critical for confirming the elemental composition and identity of the analyte, distinguishing it from other molecules with similar masses. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is employed for further structural confirmation and to enhance quantification specificity. In this technique, the precursor ion of this compound (e.g., m/z 161.129 for [M+H]+) is isolated and fragmented to produce a characteristic pattern of product ions. nih.govnih.gov This fragmentation pattern serves as a molecular fingerprint, enabling highly selective detection even in noisy biological backgrounds.

The table below summarizes experimental mass spectrometry data for this compound, which is fundamental for developing quantitative methods.

| Parameter | Value (Positive Ion Mode) | Value (Negative Ion Mode) |

| Precursor Ion Type | [M+H]+ | [M-H]- |

| Precursor m/z | 161.129 | 159.11337 |

| Instrument Type | LC-ESI-QTOF | UPLC Q-Tof Premier |

| Top 3 Fragment Ions (m/z) | 84.0814, 144.1032, 161.129 | 141.8911 (and others not listed) |

| Data sourced from PubChem and MassBank. nih.govmassbank.eu |

By using stable isotope-labeled internal standards, quantitative LC-HRMS methods can be developed to accurately measure the concentration of this compound in various biological samples, overcoming matrix effects that can suppress or enhance the analyte signal. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the three-dimensional structure and dynamics of molecules in solution. mdpi.com For a flexible molecule like this compound, NMR can provide detailed insights into its conformational preferences, which are crucial for its biological activity. diva-portal.orgbeilstein-journals.org

Conformational analysis of this compound can be achieved by analyzing various NMR parameters. beilstein-journals.org

1H and 13C Chemical Shifts: The chemical shifts of the protons and carbons along the heptanoic acid chain are sensitive to the local electronic environment and can indicate the presence of preferred conformations. mdpi.com

3JHH Coupling Constants: The through-bond coupling constants between adjacent protons (3JHH) are related to the dihedral angles between them via the Karplus equation. By measuring these couplings, the preferred rotamers around the C-C bonds of the backbone can be determined. beilstein-journals.org

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically <5 Å), which is essential for determining the global fold and conformational ensemble of the molecule. diva-portal.org

When this compound binds to a biological target, such as a protein, NMR can be used to map the binding interface and study the structural changes that occur upon complex formation. anu.edu.auunr.edu.ar In protein-observed NMR experiments, an isotopically labeled (15N or 13C) protein is titrated with the unlabeled ligand. unr.edu.ar Residues at the binding site will show changes in their chemical shifts or signal intensities in the NMR spectrum, allowing for the identification of the interaction surface. unr.edu.ar

Alternatively, in ligand-observed NMR experiments like Saturation Transfer Difference (STD) NMR, the protein is saturated with radiofrequency pulses, and this saturation is transferred to a bound ligand. unr.edu.ar By observing the signals of the free ligand that have been attenuated due to this saturation transfer, the parts of the ligand in close contact with the protein can be identified. unr.edu.ar

The table below outlines how different NMR experiments can be applied to study this compound.

| NMR Experiment | Information Gained | Application Focus |

| 1D 1H and 13C | Basic structural integrity and purity. | Quality Control |

| 2D COSY | Identifies scalar-coupled protons (H-C-C-H). | Assignment of backbone protons. |

| 2D HSQC/HMQC | Correlates protons with their directly attached carbons or nitrogens. | Full assignment of 1H, 13C, and 15N resonances. |

| 2D NOESY/ROESY | Identifies protons close in space (<5 Å). | Determination of 3D structure and conformation. diva-portal.org |

| 15N-HSQC Titration | Identifies protein residues affected by ligand binding. | Mapping the protein binding site. unr.edu.ar |

| STD NMR | Identifies ligand protons in close contact with the protein. | Mapping the ligand binding epitope. unr.edu.ar |

X-ray Crystallography for Structural Elucidation of this compound-Protein Complexes

X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structural information of molecules in their crystalline state. nih.gov While it cannot be used on the flexible this compound molecule alone, it is invaluable for elucidating the precise binding mode of the compound when it is part of a stable protein-ligand complex. nih.gov

The process involves co-crystallizing the target protein with this compound and then irradiating the resulting crystal with X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, into which the atomic structure of the protein and the bound ligand can be built and refined. mit.edu

This technique provides unambiguous information on:

The exact conformation adopted by this compound when bound to the protein.

The specific amino acid residues in the protein's active site that form interactions with the ligand.

The precise nature of these interactions, including hydrogen bonds, electrostatic interactions (salt bridges), and van der Waals contacts.

An example of such a study involves the structural analysis of a protein where this compound (identified in the Protein Data Bank with the code B3K) is bound. ebi.ac.ukebi.ac.uk The crystallographic data reveals the specific orientation of the ligand's amino and carboxyl groups within the protein's binding pocket, explaining the molecular basis of its binding affinity and specificity.

The table below details the type of information obtained from a crystallographic study of a this compound-protein complex.

| Structural Feature | Information Provided by X-ray Crystallography | Significance |

| Ligand Conformation | The precise dihedral angles and 3D shape of the bound ligand. | Reveals the biologically active conformation. |

| Binding Pocket | Identity and positions of amino acids forming the binding site. | Defines the molecular recognition site. |

| Hydrogen Bonds | Distances and angles between donor and acceptor atoms (e.g., ligand's NH3+/COO- and protein residues). | Key determinants of binding specificity. |

| Electrostatic Interactions | Proximity of charged groups, such as the ligand's amino groups and charged protein residues. | Major contributor to binding affinity. |

| Solvent Molecules | Position of ordered water molecules mediating protein-ligand interactions. | Can play a critical role in the binding interface. |

Computational Chemistry and Molecular Modeling Approaches for Understanding this compound Reactivity and Interactions

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insights into the reactivity and interaction mechanisms of this compound at an atomic level. mpg.demdpi.com These methods can be used to predict properties, rationalize experimental observations, and guide the design of new experiments.

Quantum Mechanics (QM): QM calculations can be used to study the intrinsic properties of this compound. beilstein-journals.org These calculations can determine:

Stable Conformations: By calculating the energies of different rotational isomers (rotamers), the most stable conformations in the gas phase or in solution (using continuum solvent models) can be predicted. beilstein-journals.org

Chemical Reactivity: Descriptors such as molecular electrostatic potential (MESP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com This helps in understanding where the molecule is likely to form hydrogen bonds or interact with charged species. For this compound, this would highlight the reactivity of the two amino groups and the carboxyl group.

Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the predicted conformational ensembles. beilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of this compound and its complexes over time. mdpi.com An MD simulation of the ligand in a water box can reveal its conformational flexibility and interactions with solvent molecules. When simulating a protein-ligand complex, MD can:

Assess the stability of the binding mode observed in a crystal structure.

Reveal conformational changes in the protein and/or ligand upon binding.

Calculate the free energy of binding, providing a theoretical estimate of the binding affinity.

The table below summarizes key computational approaches and their applications to the study of this compound.

| Computational Method | Application | Insights Gained |

| Quantum Mechanics (QM) | Conformational analysis, calculation of electronic properties (e.g., MESP). | Prediction of low-energy shapes and reactive sites. beilstein-journals.orgmdpi.com |

| Molecular Docking | Prediction of the binding pose of the ligand in a protein's active site. | Generates plausible protein-ligand complex structures. |

| Molecular Dynamics (MD) Simulation | Analysis of the dynamic stability of the ligand and its protein complexes. | Understanding of conformational flexibility and binding stability. mdpi.com |

| Free Energy Calculations | Estimation of binding affinity (e.g., MM/PBSA, FEP). | Quantitative prediction of how tightly the ligand binds to its target. |

Future Perspectives and Emerging Research Avenues for 3s 3,7 Diaminoheptanoic Acid

Identification and Characterization of Undiscovered Biosynthetic Enzymes and Pathways

The natural biosynthetic pathway for (3S)-3,7-diaminoheptanoic acid remains an open question, presenting an exciting challenge for enzymologists and molecular biologists. The biosynthesis of β-amino acids in nature is known to occur through various enzymatic strategies, primarily involving aminomutases and transaminases. nih.govrsc.org Aminomutases catalyze the migration of an amino group from the α- to the β-position of an amino acid precursor, while transaminases can introduce an amino group at the β-position of a keto acid. nih.gov

A patent for the production of fine chemicals suggests a potential biosynthetic route for this compound in microorganisms with reduced isocitrate dehydrogenase activity, hinting at a connection to central carbon metabolism. google.com This suggests that metabolic engineering could be a viable strategy for producing this compound.

The identification of the specific enzymes responsible for the biosynthesis of this compound would be a significant breakthrough. This would not only provide a deeper understanding of its metabolic context but also furnish biocatalysts for its sustainable and stereoselective synthesis. Future research in this area will likely involve genome mining for putative aminotransferase and aminomutase genes in organisms that may produce this or similar compounds, followed by heterologous expression and characterization of the enzymes.

| Potential Enzyme Classes for Biosynthesis | General Function | Relevance to this compound |

| Aminomutases | Catalyze the intramolecular transfer of an amino group. | Could potentially convert an α-amino acid precursor to a β-amino acid intermediate. nih.gov |

| Transaminases | Transfer an amino group from a donor molecule to a keto acid acceptor. | Could be responsible for introducing the amino group at the C3 position of a heptanoic acid derivative. nih.gov |

| Metabolic Engineering Targets | Enzymes in central metabolism. | Modification of pathways, such as reducing isocitrate dehydrogenase activity, may channel precursors towards the synthesis of this compound. google.com |

Leveraging this compound as a Chiral Building Block in Advanced Organic Synthesis

The stereochemically defined structure of this compound makes it a highly attractive chiral building block for the synthesis of complex molecules. Chiral β-amino acids are valuable components in the construction of peptidomimetics, pharmaceuticals, and other bioactive compounds. nih.gov The presence of two amino groups at distinct positions offers multiple points for selective functionalization, enabling the creation of diverse molecular architectures.

The utility of similar chiral diamino acids in asymmetric synthesis has been demonstrated. For example, chiral Ni(II) complexes of glycine (B1666218) derivatives have been used in Mannich-type reactions to produce α,β-diamino acids with high stereoselectivity. rsc.org This highlights the potential for developing novel synthetic methodologies centered around this compound.

Its application in peptide synthesis is another promising avenue. The incorporation of β-amino acids like L-β-homolysine can confer unique structural properties and enhanced stability to peptides. chemimpex.com this compound could be used to create novel peptide analogues with tailored conformations and biological activities. Future work in this area could involve the development of protecting group strategies to selectively functionalize the two amino groups, thereby unlocking its full potential as a versatile synthetic intermediate.

| Potential Application in Organic Synthesis | Description |

| Asymmetric Synthesis | As a chiral starting material for the stereoselective synthesis of complex molecules. |

| Peptide Synthesis | Incorporation into peptides to create novel structures and enhance proteolytic stability. chemimpex.com |

| Peptidomimetics | As a scaffold for the design of molecules that mimic the structure and function of peptides. |

| Ligand Synthesis | As a backbone for the construction of chiral ligands for asymmetric catalysis. |

Integration of this compound into Synthetic Biology Platforms for Bio-Inspired Material Science or Chemical Production

The field of synthetic biology offers exciting opportunities to harness the unique properties of non-standard amino acids like this compound for the creation of novel biomaterials and the production of valuable chemicals. numberanalytics.combitesizebio.com The incorporation of such amino acids can expand the chemical functionality of proteins and peptides, leading to materials with programmed structures and functions. rsc.org

One of the most promising applications is in the design of β-peptides. Oligomers of β-amino acids can fold into stable secondary structures, such as helices, and have been shown to exhibit potent antimicrobial activity. wisc.edu The amphiphilic nature that can be imparted by the side chains of β-amino acids, such as the aminobutyl group in this compound (β-homolysine), is crucial for their membrane-permeabilizing effects. biorxiv.org

Furthermore, the self-assembly of bio-inspired molecules based on amino acids is a powerful strategy for creating advanced functional materials. nih.govresearchgate.net The chirality and hydrogen-bonding capabilities of this compound could be exploited to direct the formation of well-defined nanostructures, such as fibers and hydrogels, with potential applications in tissue engineering and drug delivery.

The development of synthetic biology platforms for the production of this compound, as hinted at by patent literature, would be a critical step towards its widespread use in these applications. google.com Future research will likely focus on engineering microbial strains for the efficient and scalable production of this compound, thereby enabling its integration into the design of next-generation bio-inspired materials and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S)-3,7-diaminoheptanoic acid, and what key reaction conditions optimize yield and stereochemical purity?

- Methodological Answer : Multi-step synthesis typically involves protecting/deprotecting strategies for amino groups. For example, using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions. Chiral resolution via enzymatic catalysis or asymmetric hydrogenation can enhance stereochemical purity . Reaction conditions such as pH control (e.g., buffered systems at pH 7.0 for stability ), solvent selection (e.g., methanol or ethyl acetate for solubility), and temperature optimization (e.g., maintaining 158°C for chromatographic stability ) are critical. Yields can be improved by monitoring intermediates via HPLC with automated spectral comparison .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, identifies diastereotopic protons and coupling constants to infer stereochemistry. X-ray crystallography provides definitive structural confirmation. Chiral HPLC with a buffer system (e.g., 0.08 M phosphoric acid at pH 7.0 ) and polar stationary phases can resolve enantiomers. Mass spectral trees, as in high-resolution multistage MS, validate molecular fragmentation patterns .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store at -20°C in a desiccator to prevent hydrolysis or oxidation. Solutions should be prepared fresh if refrigeration is unavailable . Stability studies under varying pH and temperature conditions (e.g., accelerated degradation at 40°C/75% RH) can establish shelf-life .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound, and how can in vitro models be designed to validate these pathways?

- Methodological Answer : Hypothesized pathways include cytochrome P-450-mediated oxidation or glutathione conjugation, analogous to theobromine metabolism . In vitro validation involves:

- Liver microsomal incubations : Use rat liver microsomes with cofactors (NADPH) to simulate phase I metabolism.

- Metabolite tracking : Employ LC-HRMS with automated spectral comparison to identify derivatives like 3,7-DAU or 3,7-DMU .

- Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes.

Q. How do computational methods aid in predicting the physicochemical properties of this compound, and what parameters are critical for accurate modeling?

- Methodological Answer : Quantum chemistry (e.g., DFT) and QSPR models predict logP, pKa, and solubility. Key parameters include:

- Hydrogen bond donors/acceptors : Critical for bioavailability (e.g., 2 donors and 5 acceptors for optimal permeability ).

- Topological polar surface area (TPSA) : Values >140 Ų suggest low membrane permeability .

- Molecular dynamics simulations : Assess interactions with biological targets (e.g., enzymes or transporters) . Tools like CC-DPS’s QSQN technology integrate these parameters for property profiling .

Q. How can researchers resolve discrepancies in enzymatic activity data when studying this compound derivatives?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting enzyme kinetics ) or metabolite ratios influenced by cofactor availability (e.g., GSH levels altering 3,7-DAU/3,7-DMU ratios ). Solutions include:

- Reproducibility controls : Standardize incubation times and cofactor concentrations.

- Dose-response curves : Test substrate saturation effects.

- Cross-validation : Compare data across multiple analytical platforms (e.g., LC-MS vs. NMR ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.